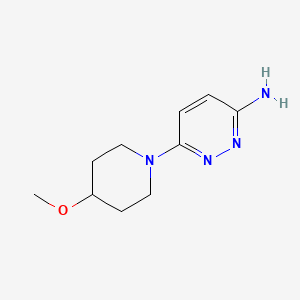

![molecular formula C14H8ClN3 B1435071 4-(7-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile CAS No. 1987078-51-2](/img/structure/B1435071.png)

4-(7-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile

Overview

Description

4-(7-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile (4-Cl-IPBN) is an organic compound of the imidazopyridine class that has been studied for its potential applications in organic synthesis and scientific research. This compound has been synthesized from 7-chloroimidazo[1,2-a]pyridine, an intermediate in the synthesis of a variety of pharmaceuticals, and has been found to exhibit a wide range of properties, including an ability to form stable complexes with metal ions. As such, 4-Cl-IPBN has been studied for its potential applications in the fields of medicinal chemistry, drug discovery, and biochemistry.

Scientific Research Applications

Optical Properties and Luminescence

4-(7-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile has been explored for its optical properties, particularly in the context of novel derivatives. For instance, derivatives like 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]- pyridin-7-yl)-1,3,4-oxadiazole were synthesized and their fluorescence spectral characteristics were investigated, showing that the absorption and emission maxima were less correlated with substituent groups on specific moieties (Ge et al., 2014).

Coordination Compounds and Structural Properties

The compound and its derivatives have been used to create various coordination compounds, which are crucial in the field of materials science and chemistry. The synthesis and characterization of such coordination compounds based on 4-(7-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile have revealed interesting structural properties and potential for further exploration in photoluminescent applications (Li et al., 2018), (Li & Yong, 2019).

Antimicrobial Activity

Derivatives of 4-(7-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile have been synthesized and tested for their antimicrobial properties. Compounds containing the benzoimidazole moiety, a heterocyclic compound, have been found to possess significant antimicrobial effects against a range of bacterial and fungal species (Abd El-Meguid, 2014).

Applications in Coordination Polymers

The compound has been instrumental in constructing coordination polymers with varying dimensionality, ranging from zero-dimensional complexes to one-dimensional coordination polymers. These polymers have been studied for their photoluminescent and magnetic properties, making them relevant for material science applications (Yin et al., 2021).

Mechanism of Action

Target of Action

Compounds with similar structures, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, have been noted for their significant biological and therapeutic value .

Mode of Action

It’s worth noting that similar compounds have been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .

Biochemical Pathways

Imidazo[1,2-a]pyridines, a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry, have been functionalized through radical reactions via transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

properties

IUPAC Name |

4-(7-chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClN3/c15-12-5-6-18-9-13(17-14(18)7-12)11-3-1-10(8-16)2-4-11/h1-7,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJKRNHYEMFUSGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CN3C=CC(=CC3=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(7-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(oxan-4-yl)methyl]-1H-pyrazol-4-ol](/img/structure/B1434993.png)

![2-Oxa-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B1435002.png)

![2-[(1-methyl-1H-pyrazol-4-yl)amino]acetic acid hydrochloride](/img/structure/B1435010.png)

![1-(oxolan-2-yl)-2-azaspiro[3.3]heptane, Mixture of diastereomers](/img/structure/B1435011.png)